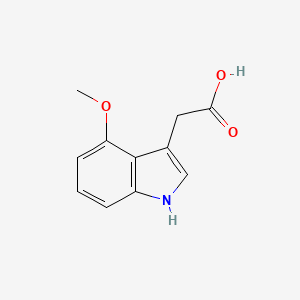
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HPPH, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in a variety of research fields.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory prostaglandins, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and has been studied for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is that it has been extensively studied and its properties are well understood. It has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of research fields. However, one limitation of using N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of research could be the development of new N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide analogs with improved properties, such as increased potency or selectivity. Another area of research could be the use of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide in combination with other drugs or therapies, to enhance its effectiveness in treating diseases such as cancer. Additionally, further research could be done to elucidate the exact mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, which could lead to the development of new drugs with similar properties.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-phenyl-2-propen-1-ol to yield N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide.
Applications De Recherche Scientifique
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to have anti-cancer properties, and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-23-18-9-7-15(8-10-18)11-12-24(21,22)19-14-17(20)13-16-5-3-2-4-6-16/h2-10,17,19-20H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBWIBCLWZEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2784554.png)
![4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2784555.png)
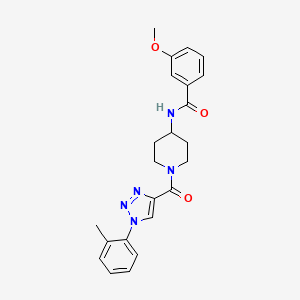


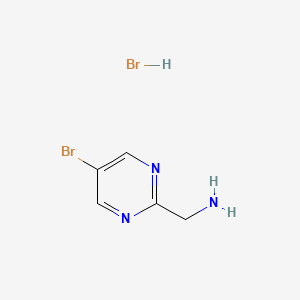
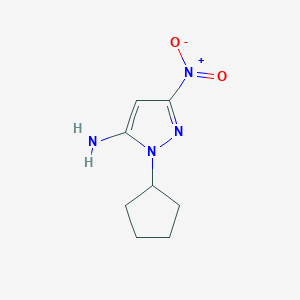
![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)
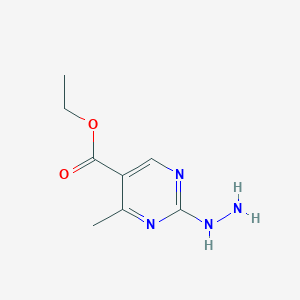
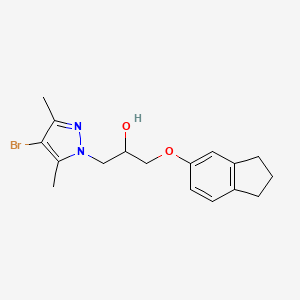

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)
